4-Butylbenzylamine
Overview
Description
4-Butylbenzylamine is an organic compound with the molecular formula C11H17N. It is a derivative of benzylamine, where the benzyl group is substituted with a butyl group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylbenzylamine can be synthesized through several methods. One common approach involves the alkylation of benzylamine with butyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_4\text{H}_9\text{X} \rightarrow \text{C}_6\text{H}_4(\text{C}_4\text{H}_9)\text{CH}_2\text{NH}_2 + \text{HX} ] where X is a halogen (e.g., chlorine, bromine).
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4-Butylbenzonitrile. The reaction is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Butylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Butylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-Butylbenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-Butylbenzaldehyde.
Reduction: 4-Butylbenzyl alcohol.
Substitution: Various substituted benzylamines depending on the reagents used.
Scientific Research Applications
4-Butylbenzylamine is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Butylbenzylamine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as amine oxidases, leading to the formation of reactive intermediates. These intermediates can further participate in various biochemical pathways, influencing cellular functions.
Comparison with Similar Compounds
Benzylamine: The parent compound without the butyl substitution.
4-Methylbenzylamine: A similar compound with a methyl group instead of a butyl group.
4-Ethylbenzylamine: A compound with an ethyl group substitution.
Uniqueness: 4-Butylbenzylamine is unique due to its butyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-butylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVGSPOHLFKLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398638 | |
Record name | 4-butylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57802-79-6 | |
Record name | 4-butylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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